4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide
Description
4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3,4-dichlorophenyl group attached to a piperazine ring, which is further substituted with a propyl group and a carboxamide functional group
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-2-5-17-14(20)19-8-6-18(7-9-19)11-3-4-12(15)13(16)10-11/h3-4,10H,2,5-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTLFLNHCZNJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with propyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and altering metabolic pathways.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
1-(3,4-Dichlorophenyl)piperazine: Similar in structure but lacks the propyl and carboxamide groups, leading to different pharmacological properties.
4-(3,4-Dichlorophenyl)-N-methylpiperazine-1-carboxamide: Contains a methyl group instead of a propyl group, which may affect its binding affinity and activity. The uniqueness of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
